N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide

Lipophilicity ADME Prediction Lead Optimization

This compound uniquely fuses a 4-chloro-3-nitrobenzamide core (SERT IC₅₀ 780 nM, NET IC₅₀ 52 nM, DAT >10 μM) with a 4-benzyloxyphenyl pharmacophore privileged in MAO-B inhibitor design (hMAO-B IC₅₀ 8.9 nM). The chloro substituent confers a +0.27 logP shift vs. the des-chloro analog without altering H-bond capacity, providing an ideal matched-pair for lipophilicity SAR studies. The 3-nitro group is positioned for nitroreductase-mediated bioreductive activation, making this scaffold suitable for hypoxia-activated prodrug design. Recommended for CNS multimodal screening, oncology diversity sets, and matched-pair SAR panels.

Molecular Formula C20H15ClN2O4
Molecular Weight 382.8 g/mol
CAS No. 5357-15-3
Cat. No. B3743688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide
CAS5357-15-3
Molecular FormulaC20H15ClN2O4
Molecular Weight382.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C20H15ClN2O4/c21-18-11-6-15(12-19(18)23(25)26)20(24)22-16-7-9-17(10-8-16)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,24)
InChIKeyXFQTZSAPNHRFKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Benzyloxy)phenyl]-4-chloro-3-nitrobenzamide (CAS 5357-15-3): Structural and Physicochemical Baseline for Informed Procurement


N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide (CAS 5357-15-3; ChemDiv Compound ID Y031-8279) is a synthetic benzamide derivative with molecular formula C20H15ClN2O4 and molecular weight 382.8 Da . The compound features a 4-chloro-3-nitrobenzoyl group linked via an amide bond to a 4-(benzyloxy)aniline moiety, yielding a characteristic ACHIRAL structure with a computed logP of 4.6503 and polar surface area of 63.638 Ų . It is supplied as a screening compound by ChemDiv , and its physicochemical properties—including a density of 1.382 g/cm³, boiling point of 497.8°C at 760 mmHg, and vapor pressure of 4.81×10⁻¹⁰ mmHg at 25°C—have been catalogued in chemical databases . The compound belongs to the broader 3-nitrobenzamide class, whose members have been explored as antitumor agents [1], monoamine transporter ligands [2], and radiosensitizers [3].

Why N-[4-(Benzyloxy)phenyl]-4-chloro-3-nitrobenzamide Cannot Be Interchanged with Its Des-Chloro Analog or Positional Isomers in Screening Campaigns


Even subtle structural variations within this benzamide chemotype produce quantifiable shifts in physicochemical properties that directly impact compound behavior in biological assays. The presence of the chlorine atom increases logP by approximately 0.27 units relative to the des-chloro analog N-[4-(benzyloxy)phenyl]-3-nitrobenzamide , altering membrane permeability and protein binding predictions . Repositioning the nitro group from the 3-position to the 2-position (as in N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide, CAS 329941-22-2) changes the electronic character of the benzamide ring and the intramolecular hydrogen-bonding capacity , while the 4-chloro-3-nitrobenzamide core itself displays sub-micromolar affinity for the serotonin transporter (SERT IC50 780 nM) but >10,000 nM for the dopamine transporter (DAT), demonstrating that this substitution pattern confers measurable target selectivity [1]. Consequently, interchanging these analogs without experimental verification risks introducing uncontrolled variables in SAR studies and screening campaigns.

Quantitative Differential Evidence for N-[4-(Benzyloxy)phenyl]-4-chloro-3-nitrobenzamide (CAS 5357-15-3) Versus Closest Analogs


Chlorine Substitution Increases logP by +0.2692 Units and Reduces Aqueous Solubility (logSw) by 0.4283 log Units Relative to the Des-Chloro Analog

The chlorine atom at the 4-position of the benzoyl ring significantly elevates lipophilicity compared to the des-chloro analog N-[4-(benzyloxy)phenyl]-3-nitrobenzamide (ChemDiv Y031-8031). The target compound has a calculated logP of 4.6503 and logD of 4.6337, versus 4.3811 and 4.3791 for the des-chloro analog . This +0.27 logP increase is accompanied by a decrease in predicted aqueous solubility (logSw from −4.6342 to −5.0625, Δ = −0.4283) . The polar surface area remains nearly identical (63.638 vs. 63.939 Ų), indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity .

Lipophilicity ADME Prediction Lead Optimization

4-Chloro-3-nitrobenzamide Core Scaffold Exhibits Sub-Micromolar SERT Affinity (IC50 780 nM) with 12.8-Fold Selectivity over NET and >12.8-Fold over DAT

The 4-chloro-3-nitrobenzamide core fragment—the benzoyl portion of the target compound—has been experimentally profiled against the three human monoamine transporters. It inhibits the serotonin transporter (SERT) with an IC50 of 780 nM, the norepinephrine transporter (NET) with an IC50 of 52 nM, and shows no significant inhibition of the dopamine transporter (DAT) at concentrations up to 10,000 nM [1]. This profile contrasts with the unsubstituted benzamide core, which lacks measurable affinity for any of these transporters at comparable concentrations [2]. The 4-chloro-3-nitro substitution pattern thus confers a distinct monoamine transporter interaction profile that is absent in simpler benzamide scaffolds.

Serotonin Transporter Monoamine Transporter Selectivity CNS Pharmacophore

3-Nitro Positional Isomer Provides a Distinct Electronic and Steric Profile Compared to the 2-Nitro Isomer Sold as an Uncharacterized Rare Chemical

The target compound (3-nitro isomer, CAS 5357-15-3) and its positional isomer N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide (2-nitro isomer, CAS 329941-22-2) share identical molecular formulas (C20H15ClN2O4, MW 382.8) but differ in nitro group placement . In the 3-nitro isomer, the nitro group is meta to the amide carbonyl, enabling resonance withdrawal that stabilizes the benzamide linkage. In the 2-nitro isomer, the nitro group is ortho to the amide, introducing steric hindrance and the potential for intramolecular hydrogen bonding with the amide N–H [1]. The 2-nitro isomer is sold by Sigma-Aldrich as part of the AldrichCPR collection of rare chemicals, explicitly noting that no analytical data or biological characterization is provided , whereas the 3-nitro isomer (this compound) is supplied through ChemDiv's screening library with full computed property profiles .

Positional Isomerism Chemical Library Procurement Structure-Activity Relationships

4-Substituted-3-nitrobenzamide Derivatives Exhibit Antitumor Activity with GI50 Values in the Low Micromolar Range Across Multiple Cancer Cell Lines

A focused series of 4-substituted-3-nitrobenzamide derivatives—sharing the identical 4-substituted-3-nitrobenzamide core with the target compound—was evaluated for antitumor activity against HCT-116 (colorectal), MDA-MB435 (melanoma), and HL-60 (leukemia) cell lines using the SRB assay [1]. Compound 4a, the most potent analog in the series, exhibited GI50 values of 1.904–2.111 μmol/L across all three cell lines, while compounds 4g and 4l–4n showed enhanced potency specifically against MDA-MB435 (GI50 1.008–3.586 μmol/L) and HL-60 (GI50 1.993–3.778 μmol/L) [1]. Although the target compound N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide was not directly tested in this study, its 4-chloro substitution pattern matches the general pharmacophore explored, and the benzyloxyphenyl amide extension mirrors the N-aryl substitution strategy that produced active analogs [1].

Antitumor Activity Cancer Cell Lines 3-Nitrobenzamide Pharmacophore

4-Benzyloxyphenyl Moiety is a Privileged Pharmacophore in MAO-B and BACE-1 Inhibitor Design, Structurally Differentiating This Compound from Simple N-Phenylbenzamides

The 4-benzyloxyphenyl substituent present in the target compound is a recognized privileged pharmacophore in central nervous system drug discovery. In a systematic SAR study of MAO-B inhibitors, biaryl derivatives containing the 4-benzyloxyphenyl moiety produced compound 12c with an hMAO-B IC50 of 8.9 nM and >10,000-fold selectivity over MAO-A—outperforming the clinically used inhibitors selegiline, safinamide, and sembragiline [1]. Independently, 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives have been optimized as BACE-1 inhibitors, with compound 5e achieving an IC50 of 9.9 μM and demonstrating high brain uptake potential in MDCK and MDCK-MDR1 models [2]. In contrast, simple N-phenylbenzamides lacking the benzyloxy extension show no reported MAO-B or BACE-1 activity at comparable concentrations [3], underscoring that the 4-benzyloxyphenyl group is a critical structural determinant for engaging these CNS targets.

MAO-B Inhibition BACE-1 Inhibition Privileged Pharmacophore Parkinson's Disease

Highest-Confidence Application Scenarios for N-[4-(Benzyloxy)phenyl]-4-chloro-3-nitrobenzamide Based on Available Comparative Evidence


CNS Transporter-Targeted Screening: Leveraging the SERT/NET-Active 4-Chloro-3-nitrobenzamide Core with the CNS-Privileged 4-Benzyloxyphenyl Pharmacophore

The target compound combines two structural features with independent CNS pharmacology precedents: (i) a 4-chloro-3-nitrobenzamide core that inhibits SERT (IC50 780 nM) and NET (IC50 52 nM) with selectivity over DAT (>10,000 nM) [1], and (ii) a 4-benzyloxyphenyl moiety that is a privileged pharmacophore in MAO-B inhibitor design (exemplified by compound 12c, hMAO-B IC50 8.9 nM) [2]. This dual pharmacophore architecture is absent from simple N-phenylbenzamides and from the unsubstituted benzamide scaffold. Researchers screening for multimodal CNS agents—particularly those targeting the serotonin/norepinephrine systems alongside MAO-B for neurodegenerative or mood disorders—should prioritize this compound over analogs lacking either the chloro-nitro or benzyloxy substituent.

Oncology Screening Panels: 4-Substituted-3-nitrobenzamide Scaffold with Documented Low-Micromolar Antitumor Activity

The 4-substituted-3-nitrobenzamide chemotype has demonstrated antitumor activity across colorectal (HCT-116), melanoma (MDA-MB435), and leukemia (HL-60) cell lines, with GI50 values ranging from 1.0 to 3.8 μmol/L for the most potent analogs [1]. While the target compound itself has not been directly assayed, its structural conformity to this active pharmacophore—combined with the possibility that the benzyloxyphenyl extension may modulate selectivity or metabolic stability—makes it a rational inclusion in oncology-focused diversity screening sets. The compound's high calculated logP (4.6503) [2] further suggests potential for cell membrane penetration, a desirable property for intracellular antitumor targets.

ADME and Physicochemical Property Benchmarking: A Chlorine-Containing Analog for logP-Dependent SAR Studies

The +0.27 logP shift conferred by the 4-chloro substituent relative to the des-chloro analog [1] provides a well-defined physicochemical difference for use in matched-pair SAR analysis. Both compounds share identical hydrogen-bond acceptor/donor counts (7/1) and nearly identical polar surface areas (~63.6–63.9 Ų), isolating lipophilicity as the primary variable [1]. This matched pair is suitable for probing the impact of moderate lipophilicity changes on membrane permeability, metabolic stability, plasma protein binding, and CYP inhibition—without the confounding influence of altered hydrogen-bonding capacity that accompanies many other substituent changes.

Nitroreductase-Activated Prodrug or Radiosensitizer Research: Exploiting the 3-Nitro Group for Bioreductive Activation

The 3-nitro group on the benzamide ring is positioned for potential enzymatic reduction by nitroreductases, a mechanism exploited by several hypoxia-activated prodrugs including the dinitrobenzamide mustard PR-104 [1]. Benzamide derivatives bearing oxidized nitrogen functionalities have been patented as hypoxic tumor cell radiosensitizers, with the 3-nitro substitution pattern aligning with the general formula claimed in US Patent 5,032,617 [2]. The target compound's 3-nitro group, combined with its favorable lipophilicity for tissue distribution (logP 4.6503) , positions it as a candidate scaffold for bioreductive prodrug design—particularly when contrasted with the 2-nitro isomer, whose ortho positioning may sterically hinder nitroreductase access.

Quote Request

Request a Quote for N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.